1,4-Dihydroxynaphthalene-2,3-dicarbonitrile

Catalog No.
S1511439
CAS No.
1018-79-7
M.F
C12H6N2O2
M. Wt
210.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,4-Dihydroxynaphthalene-2,3-dicarbonitrile

CAS Number

1018-79-7

Product Name

1,4-Dihydroxynaphthalene-2,3-dicarbonitrile

IUPAC Name

1,4-dihydroxynaphthalene-2,3-dicarbonitrile

Molecular Formula

C12H6N2O2

Molecular Weight

210.19 g/mol

InChI

InChI=1S/C12H6N2O2/c13-5-9-10(6-14)12(16)8-4-2-1-3-7(8)11(9)15/h1-4,15-16H

InChI Key

JJBQXTABLSZHGC-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=C(C(=C2O)C#N)C#N)O

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C(=C2O)C#N)C#N)O

1,4-Dihydroxynaphthalene-2,3-dicarbonitrile is an organic compound characterized by its two hydroxyl groups and two cyano groups attached to a naphthalene ring structure. Its chemical formula is C12H8N2O2, and it is known for its potential applications in organic synthesis and materials science due to its unique electronic properties and structural features .

DDQ is considered a respiratory irritant and can cause skin and eye irritation upon contact. It is also combustible []. Always handle DDQ with appropriate personal protective equipment (PPE) in a well-ventilated fume hood following laboratory safety protocols.

Please Note:

  • Due to the focus on scientific research, this analysis does not cover the mechanism of action of DDQ in biological systems, as this area of research is not well documented.
  • Specific case studies using DDQ would require further research into the relevant scientific literature.

Organic Electronics:

DHNQ is being investigated for its potential use in organic electronics due to its electron-accepting properties. These properties allow it to transport and accept electrons efficiently, making it a valuable material for applications like organic solar cells and organic field-effect transistors (OFETs) []. Research suggests that DHNQ can be used as an electron acceptor layer in organic solar cells, improving their power conversion efficiency []. Additionally, studies have explored using DHNQ in OFETs to achieve high carrier mobility and on/off ratios [].

Biomedical Research:

DHNQ's antioxidant and cytotoxic properties have sparked interest in its potential applications in biomedical research. Studies have shown that DHNQ exhibits free radical scavenging activity and can inhibit the growth of certain cancer cell lines [, ]. However, further research is needed to understand its mechanisms of action and potential toxicity before considering it for any therapeutic applications.

Material Science:

DHNQ is being explored for its potential use in material science due to its ability to form supramolecular assemblies with various other molecules. These assemblies can exhibit unique properties that are not present in the individual components, making them potentially useful for applications like sensors and drug delivery systems [].

  • Click Reactions: It has been shown to react with sugar azides to form triazole rings through click chemistry, which is a powerful method for synthesizing diverse organic compounds .
  • Condensation Reactions: The presence of hydroxyl groups allows for condensation reactions with aldehydes or ketones, leading to the formation of more complex structures.
  • Reduction Reactions: The cyano groups can be reduced to amines or other functional groups under specific conditions, expanding the compound's reactivity profile.

1,4-Dihydroxynaphthalene-2,3-dicarbonitrile exhibits notable biological activities:

  • Antioxidant Properties: Compounds with similar structures have shown antioxidant activity, suggesting potential applications in pharmaceuticals aimed at combating oxidative stress.
  • Antimicrobial Activity: Preliminary studies indicate that derivatives of this compound may possess antimicrobial properties, making them candidates for further research in medicinal chemistry.

Several methods exist for synthesizing 1,4-dihydroxynaphthalene-2,3-dicarbonitrile:

  • From Naphthalene Derivatives: The compound can be synthesized from naphthalene derivatives through nitration followed by hydrolysis and reduction processes.
  • Using Dicarbonyl Precursors: A common method involves starting with 1,4-dihydroxy-2-naphthalenecarboxaldehyde and reacting it with cyanide sources under controlled conditions .
  • Multistep Synthesis: Advanced synthetic routes may involve multiple steps including cyclization and functional group transformations to achieve the desired product.

The applications of 1,4-dihydroxynaphthalene-2,3-dicarbonitrile are diverse:

  • Material Science: Its unique electronic properties make it suitable for use in organic electronics and photonic devices.
  • Pharmaceuticals: Potential use as an intermediate in the synthesis of biologically active compounds.
  • Dyes and Pigments: The compound may also find applications in dye chemistry due to its chromophoric properties.

Several compounds share structural similarities with 1,4-dihydroxynaphthalene-2,3-dicarbonitrile. Here are a few notable examples:

Compound NameStructure FeaturesUnique Properties
1,4-Dihydroxy-2-naphthoic acidHydroxyl groups on naphthaleneExhibits strong acidity
2,3-DihydroxynaphthaleneTwo hydroxyl groups on adjacent carbonsKnown for its antioxidant properties
1-NaphthylcyanideNitrile group on naphthaleneUsed in organic synthesis

Uniqueness of 1,4-Dihydroxynaphthalene-2,3-dicarbonitrile

What sets 1,4-dihydroxynaphthalene-2,3-dicarbonitrile apart is its dual functionalization with both hydroxyl and cyano groups. This combination not only enhances its reactivity but also allows for diverse applications in materials science and pharmaceuticals that are not typically available to simpler naphthalene derivatives.

XLogP3

3

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1018-79-7

Wikipedia

1,4-Dihydroxy-2,3-naphthalenedicarbonitrile

Dates

Modify: 2023-08-15

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